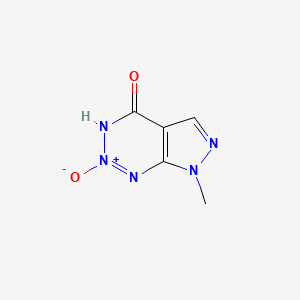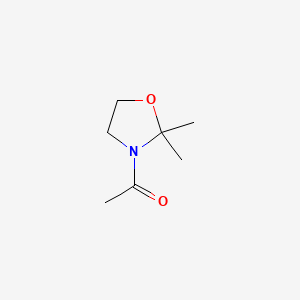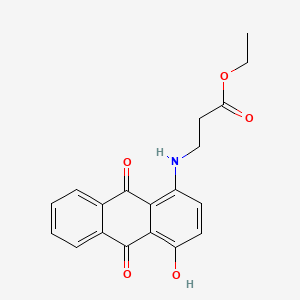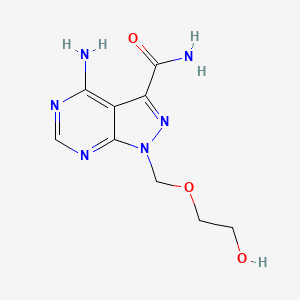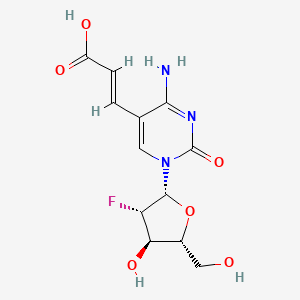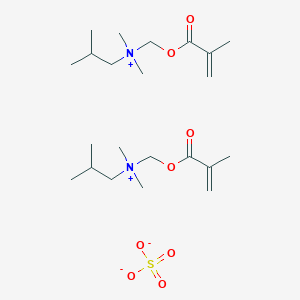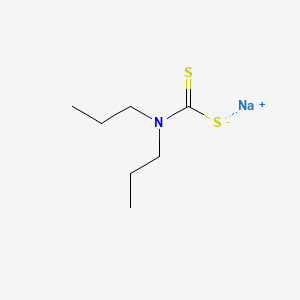
Sodium dipropyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le dipropyldithiocarbamate de sodium est un composé organosulfuré de formule chimique NaS₂CN(C₃H₇)₂. Il appartient à la famille des dithiocarbamates, connus pour leur capacité à former des complexes stables avec les métaux de transition. Ces composés sont largement utilisés dans diverses applications industrielles et scientifiques en raison de leurs propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le dipropyldithiocarbamate de sodium est généralement synthétisé en faisant réagir la dipropylamine avec le disulfure de carbone en présence d'hydroxyde de sodium. La réaction se déroule comme suit :
CS2+HN(C3H7)2+NaOH→NaS2CN(C3H7)2+H2O
Cette réaction est effectuée en milieu alcalin, ce qui garantit la conversion complète des réactifs en produit souhaité {_svg_1}.
Méthodes de production industrielle : La production industrielle de dipropyldithiocarbamate de sodium suit une voie de synthèse similaire, mais à plus grande échelle. Le procédé implique l'ajout continu de disulfure de carbone et de dipropylamine à une solution d'hydroxyde de sodium dans des conditions contrôlées de température et de pression. Le produit est ensuite purifié par cristallisation ou d'autres techniques de séparation pour atteindre la pureté souhaitée .
Analyse Des Réactions Chimiques
Types de réactions : Le dipropyldithiocarbamate de sodium subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé pour former des disulfures.
Substitution : Il réagit avec les sels métalliques pour former des complexes métal-dithiocarbamate.
Coordination : Il forme des complexes stables avec les métaux de transition par le biais de liaisons de coordination avec les atomes de soufre.
Réactifs et conditions courantes :
Agents oxydants : L'iode (I₂) est couramment utilisé pour oxyder le dipropyldithiocarbamate de sodium en sa forme disulfure.
Sels métalliques : Les sels de métaux de transition tels que le chlorure de palladium (PdCl₂) et le chlorure d'or (AuCl₃) sont utilisés pour former des complexes métal-dithiocarbamate.
Principaux produits :
Disulfures : Formés par des réactions d'oxydation.
Complexes métalliques : Formés par coordination avec des ions métalliques, qui sont utilisés dans diverses applications catalytiques et industrielles.
Applications De Recherche Scientifique
Le dipropyldithiocarbamate de sodium a une large gamme d'applications dans la recherche scientifique :
Biologie : Investigé pour son potentiel en tant qu'inhibiteur enzymatique et son rôle dans les systèmes biologiques.
Médecine : Exploré pour ses propriétés anticancéreuses, antimicrobiennes et antivirales.
5. Mécanisme d'action
Le mécanisme d'action du dipropyldithiocarbamate de sodium implique sa capacité à chélater les ions métalliques, inhibant ainsi les enzymes dépendantes des métaux et perturbant divers processus biologiques. Le composé forme des complexes stables avec les ions métalliques, ce qui peut interférer avec la fonction normale des métalloprotéines et des enzymes. Cette propriété chélatrice est à la base de son utilisation dans diverses applications thérapeutiques et industrielles .
Composés similaires :
Diéthyldithiocarbamate de sodium : Un autre composé dithiocarbamate avec des propriétés chélatrices similaires mais des groupes alkyles différents.
Dipropyldithiocarbamate de zinc : Un complexe de zinc du dipropyldithiocarbamate utilisé dans des applications similaires.
Unicité : Le dipropyldithiocarbamate de sodium est unique en raison de sa configuration spécifique du groupe alkyle, qui influence sa réactivité et sa stabilité. Comparé au diéthyldithiocarbamate de sodium, il a des propriétés de solubilité et de complexation différentes, ce qui le rend adapté à des applications spécifiques où d'autres dithiocarbamates peuvent ne pas être aussi efficaces .
Mécanisme D'action
The mechanism of action of sodium dipropyldithiocarbamate involves its ability to chelate metal ions, thereby inhibiting metal-dependent enzymes and disrupting various biological processes. The compound forms stable complexes with metal ions, which can interfere with the normal function of metalloproteins and enzymes. This chelating property is the basis for its use in various therapeutic and industrial applications .
Comparaison Avec Des Composés Similaires
Sodium diethyldithiocarbamate: Another dithiocarbamate compound with similar chelating properties but different alkyl groups.
Zinc dipropyldithiocarbamate: A zinc complex of dipropyldithiocarbamate used in similar applications.
Uniqueness: Sodium dipropyldithiocarbamate is unique due to its specific alkyl group configuration, which influences its reactivity and stability. Compared to sodium diethyldithiocarbamate, it has different solubility and complexation properties, making it suitable for specific applications where other dithiocarbamates may not be as effective .
Propriétés
Numéro CAS |
4143-50-4 |
|---|---|
Formule moléculaire |
C7H14NNaS2 |
Poids moléculaire |
199.3 g/mol |
Nom IUPAC |
sodium;N,N-dipropylcarbamodithioate |
InChI |
InChI=1S/C7H15NS2.Na/c1-3-5-8(6-4-2)7(9)10;/h3-6H2,1-2H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
ILNWEIMZWZNAKF-UHFFFAOYSA-M |
SMILES canonique |
CCCN(CCC)C(=S)[S-].[Na+] |
Numéros CAS associés |
25179-61-7 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



